5-Bromo-2,1-benzothiazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. The presence of both bromine and carboxylic acid functional groups enhances its reactivity and potential applications.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name 5-bromo-2,1-benzothiazole-3-carboxylic acid. Its chemical structure includes a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The molecular formula is , and it has a unique InChI key: XALPQVGTZQNXCH-UHFFFAOYSA-N .
The synthesis of 5-bromo-2,1-benzothiazole-3-carboxylic acid can be achieved through several methods. A common synthetic route involves the bromination of 2-aminothiophenol to produce 2-bromo-1,3-benzothiazole, followed by carboxylation to yield the final product. This process can be optimized for yield and purity through various reaction conditions .
The molecular structure of 5-bromo-2,1-benzothiazole-3-carboxylic acid features:
The compound's structural formula can be represented as follows:
Key data includes:
5-Bromo-2,1-benzothiazole-3-carboxylic acid is involved in various chemical reactions:
Common reagents for these reactions include:
The reactions lead to various products including:
The mechanism of action for 5-bromo-2,1-benzothiazole-3-carboxylic acid primarily relates to its biological activity against pathogens such as bacteria and cancer cells. The compound's ability to interact with biological macromolecules is facilitated by its electrophilic nature due to the bromine atom and the acidic carboxyl group.
In medicinal chemistry contexts, it has been shown to inhibit certain enzymes involved in disease pathways, leading to its potential use as an antimicrobial and anticancer agent .
Key physical properties include:
Chemical properties are characterized by:
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation .
5-Bromo-2,1-benzothiazole-3-carboxylic acid has significant applications in various fields:
The construction of the benzothiazole core preceding bromination represents an efficient route to 5-bromo-2,1-benzothiazole-3-carboxylic acid derivatives. One-pot multicomponent reactions (MCRs) enable the convergent assembly of this heterocyclic scaffold with inherent functionalization potential. A solvent-free, catalyst-free approach employs 2-aminothiophenol, aldehydes, and β-ketoesters (or malonate derivatives) heated at 60°C. This reaction proceeds via in situ Knoevenagel condensation between the aldehyde and active methylene compound, generating an electrophilic alkene intermediate. Subsequent Michael addition by the nucleophilic 2-aminothiophenol forms an iminium ion, which undergoes intramolecular cyclization and dehydration to yield 4H-pyrimido[2,1-b]benzothiazole derivatives in 60–72% yields within 3–5 hours. For carboxylic acid-functionalized derivatives, malonate reactants undergo decarboxylative aromatization during the final cyclization step, directly generating 2-oxo-pyrimido[2,1-b]benzothiazole scaffolds bearing the C3-carboxylic acid moiety [4]. This methodology eliminates purification complexities associated with stepwise synthesis while providing structural versatility through aldehyde and β-dicarbonyl reactant selection.
Table 1: Multicomponent Reaction Components for Benzothiazole Synthesis
2-Aminothiophenol Equivalent | Carbonyl Component | Nucleophile | Product Class | Yield Range |
---|---|---|---|---|
1.0 mmol | Benzaldehyde derivatives (1.0 mmol) | Ethylacetoacetate (1.0 mmol) | 4H-Pyrimido[2,1-b]benzothiazole-3-carboxylates | 62–68% |
1.0 mmol | 3-Hydroxybenzaldehyde (1.0 mmol) | Methylacetoacetate (1.0 mmol) | Hydroxyaryl-Substituted C3-Esters | 62% |
1.0 mmol | Aromatic aldehydes (1.0 mmol) | Dimethylmalonate (1.0 mmol) | 2-Oxo-pyrimido[2,1-b]benzothiazoles | 65–72% |
Selective bromination at the C5 position of the benzothiazole scaffold is critical for directing pharmacological activity and further functionalization. Two principal strategies achieve this regioselectivity:
Directed Ortho-Metalation (DoM)-Bromination: Preformed benzothiazole scaffolds undergo lithiation at C6/C7 positions using strong bases (e.g., n-BuLi) at low temperatures (–78°C), followed by electrophilic quenching with bromine sources. While this offers precision, it suffers from functional group incompatibility and stringent anhydrous requirements.
Electrophilic Aromatic Substitution (SEAr): Electron-rich benzothiazoles undergo SEAr bromination (e.g., Br₂, NBS) predominantly at C5/C7 positions. Copper(I) bromide catalysis enhances C5 selectivity by modulating bromine electrophilicity. Crucially, the diazonium chlorination route provides superior regiocontrol for 5-bromo derivatives. Starting from commercially available 5-bromo-2-aminobenzoic acid, diazotization with NaNO₂/HCl generates a diazonium intermediate, which undergoes Sandmeyer-type chlorination with CuCl to install the C2-chloro substituent. Subsequent hydrolysis of the methyl ester (if present) yields 5-bromo-2-chloro-benzoic acid—a direct precursor for benzothiazole annulation—with minimized isomer formation and >85% purity [1]. This method is industrially viable due to its operational simplicity and cost-effectiveness.
Table 2: Bromination Methodologies for Benzothiazole Derivatives
Method | Reagents/Conditions | Positional Selectivity | Key Advantages | Limitations |
---|---|---|---|---|
Directed Ortho-Metalation | n-BuLi, TMEDA; Br₂, –78°C | C6 > C7 | High functional group tolerance | Air/moisture sensitivity; low temperatures |
Electrophilic Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | C5 ≈ C7 (isomeric mixtures) | Operational simplicity | Poor regioselectivity |
Diazonium Chlorination | 1. NaNO₂, HCl; 2. CuCl; 3. Hydrolysis | C5 (pre-installed) | No isomer impurities; >85% purity | Multi-step sequence |
The C3-carboxylic acid group of 5-bromo-2,1-benzothiazole serves as a versatile handle for pharmacophore diversification via esterification and amidation. Classical Fischer esterification employs ethanol or methanol under acid catalysis (H₂SO₄, p-TsOH) at reflux to generate ethyl or methyl esters—key intermediates for further transformations. Commercially available derivatives include 6-bromo-2-oxo-benzothiazole-3-carboxylic acid ethyl ester (CAS: 89780-84-7) and 6-nitro-2-oxo-benzothiazole-3-carboxylic acid ethyl ester [7]. For amide formation, carbodiimide-mediated coupling (e.g., EDC, DCC) activates the carboxylate toward nucleophilic attack by primary or secondary amines in anhydrous DCM or DMF. Schiff base formation represents another key pathway, where the acid is first converted to an acid chloride (SOCl₂, oxalyl chloride) and subsequently condensed with amines to yield stable benzothiazolyl amides. These derivatives exhibit enhanced membrane permeability compared to the parent acid, making them crucial bioactive scaffolds. Computational studies indicate that C3-carboxamide substituents significantly influence the planarity of the benzothiazole core, thereby modulating π-stacking interactions with biological targets [8].
Catalyst selection critically influences the efficiency and sustainability of benzothiazole ring formation and subsequent derivatization:
Table 3: Catalytic Systems for Benzothiazole Annulation
Catalyst | Reaction Type | Conditions | Yield Range | Key Features |
---|---|---|---|---|
Sm(OTf)₃ | Aldehyde + 2-Aminothiophenol | H₂O, RT, 2–5 mol% | 80–92% | Aqueous medium; recyclable |
CuBr/CuI | 2-Iodoaniline + Isothiocyanate | DMSO, 80–100°C, 5 mol% | 75–88% | Tolerates electron-withdrawing groups |
I₂ | 2-Aminothiophenol + Aldehyde | DMF, 80°C, 20 mol% | 70–85% | Metal-free; requires oxidant |
g-C₃N₄ (photocatalyst) | Intramolecular C–H Functionalization | Visible light, air, RT | 60–78% | Heterogeneous; oxidant-free |
Environmental and economic considerations drive innovations in sustainable benzothiazole synthesis:
Table 4: Green Synthesis Metrics for Benzothiazole Derivatives
Method | Energy Input | Reaction Time | E-Factor Reduction | Key Sustainability Metric |
---|---|---|---|---|
Solvent-Free MCR | Thermal (60°C) | 3–5 h | >60% vs. solution-phase | VOC elimination; no catalyst |
Visible-Light Photocatalysis | Solar spectrum (≥420 nm) | 4–8 h | ~40% (avoids stoichiometric oxidants) | Renewable energy input |
Mechanochemical | Mechanical (ball milling) | 0.5–1 h | >90% (near-zero solvent) | Ambient temperature operation |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8